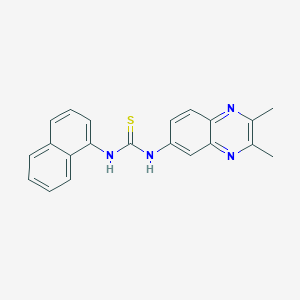![molecular formula C19H18N4O3 B5976705 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to be a potent inhibitor of several kinases, including c-Met, Axl, and VEGFR2. In neuropharmacology, 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells.
作用机制
5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects by inhibiting the activity of several kinases, including c-Met, Axl, and VEGFR2. These kinases play important roles in cell proliferation, survival, and angiogenesis, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting these kinases, 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can block the growth and proliferation of cancer cells and promote cell death.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects, including the inhibition of kinase activity, the promotion of cell death, and the improvement of cognitive function. In animal models of Alzheimer's disease, 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to improve spatial memory and reduce amyloid-beta deposition in the brain. In cancer cells, 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit cell proliferation and induce apoptosis.
实验室实验的优点和局限性
One advantage of using 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent kinase inhibitory activity, which makes it a useful tool for studying the role of kinases in various biological processes. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its potential toxicity, which may limit its use in certain experimental systems.
未来方向
There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, including the development of more potent and selective kinase inhibitors based on the 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, the evaluation of 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one as a potential therapeutic agent for Alzheimer's disease and cancer, and the investigation of the mechanisms underlying its neuroprotective and anticancer effects. Additionally, further studies are needed to determine the optimal dosage and administration regimen for 5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in various experimental systems.
合成方法
5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using several methods, including the Pd-catalyzed coupling of 2-bromo-5-(1,3-benzodioxol-5-yl)pyridine with 2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. The reaction is carried out in the presence of a base and a ligand, and the resulting product is purified using column chromatography.
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18-16-13(12-4-5-14-15(10-12)26-11-25-14)6-7-20-17(16)21-19(22-18)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFUSKQADKHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)
![5-(4-bromophenyl)-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5976638.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5976678.png)
![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)
methanone](/img/structure/B5976682.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)
![5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5976693.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)